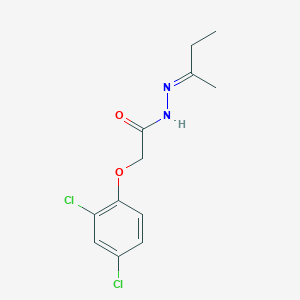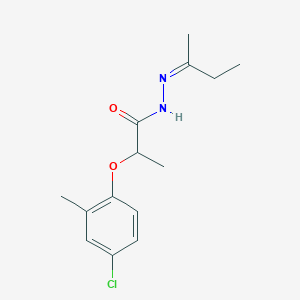![molecular formula C18H20N2O5 B230272 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as DMAPA-BH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. This compound is a hydrazide derivative of benzohydrazide and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation, and induce apoptosis in cancer cells. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been found to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its potential use in the development of new drugs for the treatment of cancer and other diseases. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-tumor and anti-inflammatory activities. Another direction is to develop new formulations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide that increase its solubility and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide in humans.
Synthesemethoden
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenylacetic acid under acidic conditions. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of an appropriate coupling agent. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been found to have potential applications in various scientific research studies, including anti-tumor and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C18H20N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N//'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H20N2O5/c1-12-6-4-5-7-14(12)25-11-17(21)19-20-18(22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
CHIIMHKUDSBCIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
